molecular formula C14H11ClO4S B12112452 4-(((4-Chlorophenyl)sulfonyl)methyl)benzoic acid CAS No. 110046-39-4

4-(((4-Chlorophenyl)sulfonyl)methyl)benzoic acid

Cat. No.: B12112452
CAS No.: 110046-39-4
M. Wt: 310.8 g/mol
InChI Key: LNVKAVDVFIOEEV-UHFFFAOYSA-N
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Description

4-[(4-chlorophenyl)sulfonylmethyl]benzoic acid is an organic compound characterized by the presence of a benzoic acid moiety substituted with a sulfonylmethyl group attached to a 4-chlorophenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(4-chlorophenyl)sulfonylmethyl]benzoic acid typically involves the sulfonylation of 4-chlorobenzyl chloride with benzoic acid derivatives. A common method includes the reaction of 4-chlorobenzyl chloride with sodium sulfite to form 4-chlorobenzyl sulfonic acid, which is then coupled with benzoic acid under acidic conditions to yield the target compound.

Industrial Production Methods

Industrial production of 4-[(4-chlorophenyl)sulfonylmethyl]benzoic acid may involve large-scale sulfonylation reactions using optimized conditions to ensure high yield and purity. The process often includes steps such as purification through recrystallization or chromatography to obtain the final product.

Chemical Reactions Analysis

Types of Reactions

4-[(4-chlorophenyl)sulfonylmethyl]benzoic acid undergoes various chemical reactions, including:

    Oxidation: The sulfonylmethyl group can be oxidized to form sulfone derivatives.

    Reduction: The compound can be reduced to form corresponding sulfides.

    Substitution: The chlorophenyl ring can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or potassium permanganate under acidic or basic conditions.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Electrophiles such as nitrating agents or halogenating agents in the presence of catalysts.

Major Products Formed

    Oxidation: Sulfone derivatives.

    Reduction: Sulfide derivatives.

    Substitution: Various substituted chlorophenyl derivatives.

Scientific Research Applications

4-[(4-chlorophenyl)sulfonylmethyl]benzoic acid has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored as a potential drug candidate for various therapeutic applications.

    Industry: Utilized in the development of materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 4-[(4-chlorophenyl)sulfonylmethyl]benzoic acid involves its interaction with molecular targets such as enzymes or receptors. The sulfonylmethyl group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modulation of their activity. The chlorophenyl ring may also contribute to the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

  • 4-[(4-bromophenyl)sulfonylmethyl]benzoic acid
  • 4-[(4-fluorophenyl)sulfonylmethyl]benzoic acid
  • 4-[(4-methylphenyl)sulfonylmethyl]benzoic acid

Uniqueness

4-[(4-chlorophenyl)sulfonylmethyl]benzoic acid is unique due to the presence of the chlorine atom, which can influence its reactivity and biological activity. The electron-withdrawing effect of the chlorine atom can enhance the compound’s stability and its ability to participate in specific chemical reactions.

Properties

CAS No.

110046-39-4

Molecular Formula

C14H11ClO4S

Molecular Weight

310.8 g/mol

IUPAC Name

4-[(4-chlorophenyl)sulfonylmethyl]benzoic acid

InChI

InChI=1S/C14H11ClO4S/c15-12-5-7-13(8-6-12)20(18,19)9-10-1-3-11(4-2-10)14(16)17/h1-8H,9H2,(H,16,17)

InChI Key

LNVKAVDVFIOEEV-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1CS(=O)(=O)C2=CC=C(C=C2)Cl)C(=O)O

Origin of Product

United States

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